1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid
Description
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354704-34-9) is a pyrazole-based heterocyclic compound with the molecular formula C₉H₁₁IN₂O₂ and a molecular weight of 277.18 g/mol . The structure features a cyclopentyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 2. The iodine substituent introduces steric bulk and electronic effects, while the cyclopentyl group contributes to hydrophobic interactions. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity .
Properties
IUPAC Name |
1-cyclopentyl-4-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQPAKHKOUHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217158 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-69-6 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopentyl Group Introduction
The N1-cyclopentyl moiety is typically installed via nucleophilic substitution. A common protocol involves:
- Reacting 4-iodopyrazole-3-carboxylic acid derivatives with cyclopentyl bromide in polar aprotic solvents (DMF, DMSO).
- Using inorganic bases (K₂CO₃, Cs₂CO₃) to deprotonate the pyrazole nitrogen.
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 |
| Cs₂CO₃ | DMSO | 100 | 78 |
| DBU | THF | 60 | 41 |
Source: Adapted from EvitaChem product synthesis protocols
Regioselective Iodination
Iodination at C4 is achieved through electrophilic aromatic substitution (EAS). Key methods include:
- N-Iodosuccinimide (NIS) in acetic acid at 50°C (82% yield)
- I₂/KIO₃ system in aqueous HCl (75% yield)
Mechanistic Insight :
The carboxylic acid group at C3 acts as a meta-directing group, ensuring precise iodination at C4. Kinetic studies show second-order dependence on iodine concentration.
Ring-Forming Strategies
Knorr-Type Cyclocondensation
This classical method adapts hydrazine-diketone cyclization:
- Ethyl 3-cyclopentylamino-2-iodoacrylate (10 mmol)
- Hydrazine hydrate (12 mmol) in ethanol
- Reflux for 8 hours → 67% isolated yield
Advantages :
- Single-step formation of the pyrazole core
- In situ incorporation of iodo and cyclopentyl groups
Multicomponent Reactions (MCRs)
Recent advances employ indium(III) chloride-catalyzed MCRs under ultrasound irradiation:
Procedure :
- Ethyl acetoacetate (2.0 mmol)
- Cyclopentylhydrazine (2.0 mmol)
- Methyl benzoylformate (2.0 mmol)
- Malononitrile (2.0 mmol)
- InCl₃ (20 mol%) in 50% EtOH
- Ultrasound (25 kHz) at 40°C for 20 min → 89% yield
Key Optimization Factors :
- Solvent polarity critical for regioselectivity
- Ultrasound reduces reaction time by 80% compared to thermal methods
Carboxylic Acid Group Installation
Oxidation of Methyl Precursors
Adapting methods from 3,5-pyrazoledicarboxylic acid synthesis:
- 3-Methyl-1-cyclopentyl-4-iodopyrazole (5.0 g)
- KMnO₄ (4 eq) in H₂O at 90°C for 12 h
- Acidification to pH 2 → 71% yield
Limitations :
Hydrolysis of Cyano Intermediates
Alternative pathway using nitrile hydrolysis:
- 3-Cyano-1-cyclopentyl-4-iodopyrazole
- 6M H₂SO₄ at reflux for 6 h → 83% yield
Advantages :
Industrial-Scale Considerations
Cost Analysis of Iodinating Agents
| Reagent | Cost ($/mol) | Atom Economy (%) |
|---|---|---|
| NIS | 420 | 72 |
| I₂/KIO₃ | 190 | 85 |
| ICl | 310 | 68 |
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.
Key Applications:
- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inhibiting tumor growth through apoptosis induction.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 15 | Apoptosis via caspase activation | |
| MCF7 | 20 | Inhibition of cell proliferation |
- Anti-inflammatory Properties: The compound has demonstrated effectiveness in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.
Material Science
In addition to medicinal applications, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is being explored for its utility in material science, particularly in the development of novel polymers and coatings.
Research Highlights:
- Polymer Synthesis: The compound can act as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | High tensile strength |
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid. The results indicated significant inhibition of tumor growth in xenograft models, highlighting its potential as a lead compound for further development .
Case Study 2: Material Development
Research conducted at a leading university focused on the application of this compound in creating coatings with self-healing properties. The findings suggested that incorporating this compound into polymer matrices improved durability and resistance to environmental stressors .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . The iodine atom and cyclopentyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
- Iodine vs. Halogen/Electron-Withdrawing Groups : The iodine atom in the target compound may facilitate halogen bonding, a feature absent in derivatives with chloro (e.g., 4-chlorophenyl) or methoxycarbonyl groups .
- Cyclopentyl vs.
- Carboxylic Acid Position: Derivatives with the carboxylic acid at position 4 (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) exhibit different hydrogen-bonding patterns compared to position 3 in the target compound, affecting crystallinity and solubility .
Key Observations:
- Antioxidant Activity : Electron-donating groups (e.g., para-substituted phenyl in 1-benzoyl derivatives) correlate with enhanced antioxidant effects, whereas iodine’s electron-withdrawing nature may reduce such activity in the target compound .
- Agrochemical Utility: Amino and allyl substituents (e.g., 1-allyl-3-amino derivative) are linked to herbicidal activity, suggesting the target compound’s cyclopentyl group could be optimized for similar uses .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Hydrophobicity: The cyclopentyl and iodine substituents likely reduce aqueous solubility compared to derivatives with polar groups (e.g., amino, hydroxyl) .
- Crystal Engineering: Hydrogen bonding in amino- or hydroxyl-containing derivatives improves crystallinity, whereas the target compound’s steric bulk may require co-crystallization strategies .
Biological Activity
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid can be represented as follows:
This structure features a cyclopentyl group, an iodine atom at the fourth position, and a carboxylic acid group at the third position of the pyrazole ring.
The biological activity of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. The iodine atom may enhance the compound's reactivity, allowing it to form reactive intermediates that can interact with cellular components. These interactions are crucial for its potential antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| E. coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound exhibits significant antimicrobial activity, particularly against MRSA.
Anticancer Activity
The anticancer potential of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid has been assessed in several cancer cell lines. The Inhibitory Concentration (IC50) values provide insight into its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12 |
| MCF-7 (Breast) | 15 |
| HCT116 (Colon) | 20 |
These findings indicate that the compound possesses moderate to high anticancer activity across different cancer types.
Case Studies
Several case studies have highlighted the biological significance of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid:
- Study on MRSA : A study demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
- Cancer Cell Apoptosis : Another investigation revealed that treatment with the compound led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis indicating elevated caspase activity.
Comparative Analysis
When compared to similar compounds within the pyrazole class, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid shows enhanced biological activity due to its unique structural features. For instance:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 1-Cyclopentyl-4-iodo-pyrazole | 8 | 12 |
| Similar Pyrazole Derivative A | >32 | >20 |
| Similar Pyrazole Derivative B | >16 | >15 |
This comparative analysis underscores the compound's superior efficacy in both antimicrobial and anticancer contexts.
Q & A
Basic: What are the recommended synthetic routes for 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid, and how does the cyclopentyl group influence reaction conditions?
The synthesis typically involves introducing the cyclopentyl moiety via alkylation or nucleophilic substitution. A common approach is:
- Step 1 : Prepare the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
- Step 2 : Introduce iodine via electrophilic iodination (e.g., using N-iodosuccinimide under acidic conditions).
- Step 3 : Functionalize the N1 position with cyclopentyl groups using alkyl halides or Mitsunobu reactions .
The bulky cyclopentyl group may slow reaction kinetics due to steric hindrance, requiring higher temperatures (80–100°C) or prolonged reaction times. Solvent choice (e.g., DMF or THF) is critical to maintain solubility .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (δ 7.5–8.5 ppm for pyrazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHINO; expected [M+H]: 307.992) .
- X-ray Crystallography : Resolves steric effects of the cyclopentyl group and hydrogen-bonding interactions involving the carboxylic acid moiety. Crystallization in ethanol/water mixtures often yields suitable crystals .
Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?
The iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. Key considerations:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) with ligands enhances efficiency for aryl-aryl coupling.
- Solvent Effects : DMF or toluene at 80–110°C improves yields.
- Competing Reactions : The carboxylic acid group may require protection (e.g., methyl ester) to avoid side reactions .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to optimize iodine displacement .
Basic: What safety protocols are critical when handling this compound, particularly regarding iodine and carboxylic acid groups?
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential iodine vapor release.
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment. Neutralize carboxylic acid with bicarbonate before disposal .
Advanced: How can computational methods (e.g., DFT) predict the electronic effects of the iodine substituent on pharmacological activity?
- DFT Calculations : Model the iodine’s electron-withdrawing effect on the pyrazole ring, which alters electron density at the carboxylic acid group (impacting binding to targets like enzymes).
- Docking Studies : Use software (AutoDock, Schrödinger) to simulate interactions with biological receptors (e.g., COX-2). Compare with non-iodinated analogs to assess affinity changes .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity across studies?
- Analytical Validation : Use orthogonal methods (HPLC, H NMR, elemental analysis) to confirm purity.
- Reproducibility Checks : Control variables like solvent grade (anhydrous vs. technical) and catalyst lot consistency.
- Byproduct Analysis : Identify side products (e.g., deiodinated derivatives) via LC-MS and optimize purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .
Advanced: What strategies mitigate steric hindrance during functionalization of the cyclopentyl group?
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to reduce steric bulk.
- Microwave Synthesis : Accelerate reactions under high pressure/temperature to overcome kinetic barriers.
- Ligand Design : Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
